H-P-Fluoro-phe-oet HCl
Description
BenchChem offers high-quality H-P-Fluoro-phe-oet HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-P-Fluoro-phe-oet HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPBETYAVWMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of H-P-Fluoro-phe-oet HCl in organic solvents vs water
Topic: Solubility Profile of Ethyl 4-Fluorophenylalaninate Hydrochloride (H-p-Fluoro-Phe-OEt·HCl) in Organic Solvents vs. Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Identity
Compound Identity: The designation H-p-Fluoro-Phe-OEt·HCl refers to Ethyl 4-fluorophenylalaninate hydrochloride .[1]
-
CAS Number: 1534-90-3 (L-isomer) / 58816-66-3 (General references may vary by stereochemistry)[1]
-
Molecular Formula: C
H ClFNO [1][2] -
Molecular Weight: 247.69 g/mol [1]
This compound is a non-canonical amino acid derivative used extensively as a building block in peptide synthesis and medicinal chemistry.[1] The incorporation of the fluorine atom at the para position of the phenyl ring modulates metabolic stability and lipophilicity without significantly altering steric bulk compared to native phenylalanine.[1]
Solubility Overview: As a hydrochloride salt of an amino acid ester, the solubility profile is dominated by the ionic lattice energy of the ammonium-chloride pair.[1] Consequently, it exhibits high solubility in protic polar solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated solvents (DCM, Chloroform), and insolubility in non-polar hydrocarbons (Hexane, Heptane) and ethers (Diethyl ether).
Physicochemical Basis of Solubility
To predict and manipulate the solubility of H-p-Fluoro-Phe-OEt[1]·HCl, one must understand the competing thermodynamic forces:
-
Lattice Energy (Solid State): The electrostatic attraction between the protonated ammonium group (
) and the chloride counterion ( ) creates a stable crystal lattice.[1] Dissolution requires a solvent with high dielectric constant ( ) or strong hydrogen-bond donating/accepting capability to overcome this energy.[1] -
The Fluorine Effect (Solute-Solvent): The para-fluoro substitution increases the lipophilicity of the phenyl ring (increasing
of the side chain) compared to unsubstituted phenylalanine.[1] This enhances interaction with organic modifiers but is insufficient to overcome the salt character in purely non-polar solvents.[1] -
The Ethyl Ester (Hydrophobicity): The ethyl group reduces the polarity of the carboxyl terminus compared to the free acid, making the molecule more compatible with organic solvents like Dichloromethane (DCM) and Ethyl Acetate, which is critical for peptide coupling reactions.[1]
Diagram 1: Solvation Mechanism Logic
Caption: Thermodynamic solvation logic. High dielectric solvents overcome lattice energy; non-polar solvents act as antisolvents.[1]
Solubility Profile & Data Synthesis
The following data categorizes the solubility based on solvent class. This profile is derived from standard behavior of phenylalanine ester hydrochlorides and specific fluorinated analog data.[1]
Table 1: Solubility Classification of H-p-Fluoro-Phe-OEt·HCl
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight | Application |
| Protic Polar | Water ( | High (>100 mg/mL) | Strong ion-dipole hydration of | Aqueous workup; Biological assays.[1] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | H-bonding capability solvates ions; alkyl chain interacts with ester/phenyl ring.[1] | Recrystallization; Stock solutions.[1] |
| Polar Aprotic | DMSO, DMF | Very High | High dielectric constant dissociates ions; solvates hydrophobic core.[1] | Solid-phase peptide synthesis (SPPS).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Solvation of the hydrophobic ester/fluoro-phenyl regions.[1] | Standard solvent for liquid-phase coupling.[1] |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Partial solubility; often requires heat or co-solvents.[1] | Extraction (partitioning from water).[1] |
| Ethers | Diethyl Ether, MTBE | Insoluble | Low dielectric constant cannot break ionic lattice.[1] | Precipitation (Antisolvent).[1] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Zero interaction with ionic centers.[1] | Washing impurities from solid.[1][3] |
Critical Note: While the free base (H-p-Fluoro-Phe-OEt) would be soluble in ether and hexane, the HCl salt is strictly insoluble, a property utilized for purification.[1]
Experimental Protocol: Solubility Determination
To validate the solubility for a specific application (e.g., process scale-up), use the Saturation Shake-Flask Method coupled with HPLC quantification.[1]
Protocol A: Gravimetric/HPLC Solubility Assay
Objective: Determine the saturation solubility (
-
Preparation: Weigh approx. 100 mg of H-p-Fluoro-Phe-OEt·HCl into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
-
Quantification:
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step workflow for determining saturation solubility via Shake-Flask method.
Applications in Synthesis & Purification
Understanding this profile allows for the design of robust purification systems without chromatography.[1]
1. Recrystallization System:
-
Solvent: Ethanol or Methanol (Dissolves the salt hot).[1]
-
Antisolvent: Diethyl Ether or MTBE (Crashes out the salt cold).[1]
-
Procedure: Dissolve H-p-Fluoro-Phe-OEt[1]·HCl in minimal hot ethanol. Slowly add diethyl ether until turbidity appears.[1] Cool to 4°C to crystallize.
2. Peptide Coupling (Liquid Phase):
-
Solvent Choice: DMF or DCM.[1]
-
Note: When using DCM, ensure the concentration is below saturation limits if the reaction is cooled, as the salt may precipitate out before reacting. For coupling, the addition of a base (e.g., DIPEA) converts the salt to the free base, instantly changing the solubility profile (making it soluble in Et2O/Hexane and less soluble in water).
References
-
ChemicalBook. (2025).[1] H-P-FLUORO-PHE-OET HCL Chemical Properties and Safety Data. Retrieved from [1]
-
PubChem. (2025).[1][4] 4-Fluoro-L-phenylalanine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]
-
Needham, T. E. (1970).[1][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [1]
-
ChemSrc. (2025).[1][6] H-p-Fluoro-Phe-OEt HCl Physicochemical Properties. Retrieved from [1]
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- 1. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. L-4-氟苯丙氨酸乙酯盐酸盐_MSDS_分子量_结构式_CAS号【1534-90-3】_化源网 [chemsrc.com]
Introduction: The Critical Role of Metabolic Stability in Drug Development
An In-Depth Technical Guide to the Metabolic Stability of H-P-Fluoro-phe-oet HCl in Biological Systems
In the journey of a new chemical entity from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that inhibits or is metabolized by key enzymes can lead to safety concerns.[2] This guide provides an in-depth examination of the metabolic stability of H-P-Fluoro-phe-oet HCl (L-para-Fluorophenylalanine ethyl ester hydrochloride), a compound featuring a fluorinated aromatic ring and an ester moiety—two key structural features with significant implications for its metabolic profile.
The introduction of a fluorine atom into a molecule can modulate its physicochemical properties, such as lipophilicity and pKa, and can significantly alter its metabolic pathway.[4][5] Often, fluorination is used to block sites of oxidative metabolism, thereby enhancing stability.[6][7] The ethyl ester group, conversely, introduces a potential site for rapid hydrolysis by a ubiquitous class of enzymes known as esterases.[8][9][10] This guide will dissect these competing pathways, provide a robust experimental framework for assessing the metabolic stability of H-P-Fluoro-phe-oet HCl, and detail the analytical and data interpretation methodologies required for a comprehensive evaluation.
Part 1: Predicted Metabolic Pathways of H-P-Fluoro-phe-oet HCl
The chemical structure of H-P-Fluoro-phe-oet HCl suggests two primary routes of metabolic transformation: ester hydrolysis and oxidative metabolism. Understanding these pathways is essential for designing appropriate in vitro studies and anticipating potential metabolites.
-
Ester Hydrolysis: The ethyl ester functional group is a prime substrate for carboxylesterases (CES), which are highly abundant in the liver, plasma, and small intestine.[8][10][11] This hydrolytic cleavage would rapidly convert the parent compound into its corresponding carboxylic acid, p-Fluorophenylalanine, and ethanol. This is often a high-capacity, rapid clearance pathway for ester-containing drugs.[11]
-
Oxidative Metabolism (Phase I): The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of oxidative drug metabolism.[6][7]
-
Aromatic Hydroxylation: While aromatic rings are common sites for CYP-mediated hydroxylation, the presence of a strong carbon-fluorine (C-F) bond at the para-position makes this site resistant to oxidation.[6][7] This is a classic "metabolic blocking" strategy. However, other positions on the phenyl ring could still be susceptible to hydroxylation.
-
Other Oxidative Pathways: Other potential, though likely minor, oxidative pathways could include N-dealkylation or oxidation at the benzylic position. The affinity of the fluorinated compound for the active site of CYP enzymes will also play a crucial role in determining the rate of metabolism.[6][7]
-
The interplay between these pathways will determine the overall metabolic fate of the molecule.
Caption: Predicted metabolic pathways for H-P-Fluoro-phe-oet HCl.
Part 2: In Vitro Assessment Using Human Liver Microsomes
To quantitatively assess the metabolic stability, a well-controlled in vitro experiment is essential. The human liver microsomal (HLM) stability assay is a standard, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[12][13] While hepatocytes are required to fully capture both Phase I and Phase II metabolism, as well as the contribution of cytosolic enzymes like some esterases, the HLM assay provides a robust baseline for CYP-related clearance.[14][15]
Principle of the Assay
The assay measures the rate of disappearance of the parent compound when incubated with HLM in the presence of the necessary cofactor, NADPH, which fuels the CYP enzymatic cycle.[12] Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocol
This protocol outlines a standard procedure for determining metabolic stability in a 96-well plate format, which is suitable for screening.
1. Materials and Reagents:
-
Test Compound: H-P-Fluoro-phe-oet HCl
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[12]
-
Positive Controls: Midazolam (high turnover) and Dextromethorphan (moderate turnover)[12]
-
Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C incubator/water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2. Preparation of Solutions:
-
Test Compound Stock (1 mM): Prepare in a suitable organic solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should not exceed 1%, preferably <0.1%.[14]
-
Microsomal Stock (20 mg/mL): Thaw on ice. Prepare a working solution of 1 mg/mL in cold phosphate buffer.
-
NADPH Solution (Cofactor Mix): Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-incubation: Add phosphate buffer, the HLM working solution, and the test compound working solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to each well. This marks time zero (T0).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing the cold quenching solution.[13] The T0 sample is typically taken immediately after adding NADPH.
-
Control Incubations:
-
No NADPH Control: Run an incubation without the NADPH cofactor to assess for non-CYP-mediated degradation (e.g., chemical instability or metabolism by enzymes not requiring NADPH).
-
No Microsome Control: Run an incubation without HLM to check for instability in the buffer.
-
4. Sample Processing:
-
After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Table 1: Typical Incubation Conditions
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | Below the Km for most CYP enzymes to ensure first-order kinetics.[12] |
| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity.[13] |
| Incubation Temperature | 37°C | To mimic physiological conditions. |
| pH | 7.4 | Reflects physiological pH. |
| Cofactor | NADPH (regenerating system) | Essential for CYP450 enzyme function.[12] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Provides sufficient data points to accurately determine the degradation rate.[13] |
| Solvent Concentration | < 0.1% DMSO | Minimizes solvent effects on enzyme activity.[14] |
Part 3: Analytical Methodology and Data Interpretation
Analytical Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices.[16][17][18] Its high sensitivity allows for the detection of low concentrations, and its selectivity, achieved through Multiple Reaction Monitoring (MRM), ensures that only the compound of interest is being measured.[19] The amount of H-P-Fluoro-phe-oet HCl remaining at each time point is determined by comparing its peak area to that of the internal standard.
Data Analysis
-
Calculate Percent Remaining: For each time point, express the amount of compound remaining as a percentage of the amount present at time zero.
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line of this plot is the elimination rate constant (k).
Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)
The half-life is then calculated as:
t½ = 0.693 / k[14]
-
Calculate Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is calculated from the half-life.
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[14]
Table 2: Example Data and Calculations
| Time (min) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
-
Slope (k) from linear regression: 0.0385 min⁻¹
-
Half-Life (t½): 0.693 / 0.0385 = 18.0 minutes
-
Intrinsic Clearance (Clint): (0.693 / 18.0 min) * (1000 µL / 0.5 mg) = 77.0 µL/min/mg protein
Interpretation: The calculated Clint value allows for the classification of H-P-Fluoro-phe-oet HCl. Compounds are often binned into low, medium, or high clearance categories. A short half-life and high Clint value would suggest that the compound is metabolically labile and may be rapidly cleared in vivo, posing a potential challenge for maintaining therapeutic drug levels.[2]
Part 4: In Vivo Considerations and Conclusion
The in vitro data generated from microsomal or hepatocyte stability assays are foundational for predicting in vivo pharmacokinetic parameters.[1] The in vitro intrinsic clearance is a key input for physiologically-based pharmacokinetic (PBPK) models that can forecast human clearance, bioavailability, and half-life. However, it is crucial to recognize that in vitro systems have limitations. They do not fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism. Therefore, in vivo studies in animal models are essential to validate these predictions.
The metabolic stability of H-P-Fluoro-phe-oet HCl is governed by the balance between two key structural features: the metabolically robust fluorinated phenyl ring and the labile ethyl ester moiety. The primary metabolic pathway is predicted to be rapid hydrolysis via carboxylesterases, with a lesser contribution from CYP-mediated oxidation. The experimental framework detailed in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provides a robust and standardized method for quantifying the compound's intrinsic clearance. The resulting data are critical for guiding further drug development efforts, enabling researchers to make informed decisions and optimize the compound's structure to achieve a desirable pharmacokinetic profile.[20]
References
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Title: The emerging role of human esterases Source: PubMed URL: [Link]
-
Title: The Emerging Role of Human Esterases | Request PDF Source: ResearchGate URL: [Link]
-
Title: The emerging role of human esterases. Source: Semantic Scholar URL: [Link]
-
Title: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges Source: PubMed URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC URL: [Link]
-
Title: Contribution of human esterases to the metabolism of selected drugs of abuse Source: PubMed URL: [Link]
-
Title: Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products Source: PMC URL: [Link]
-
Title: Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids Source: MDPI URL: [Link]
-
Title: Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2 Source: RSC Publishing URL: [Link]
-
Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: BioIVT URL: [Link]
-
Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]
-
Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds Source: ResearchGate URL: [Link]
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: PMC URL: [Link]
-
Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: DelveInsight URL: [Link]
-
Title: Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences Source: PMC URL: [Link]
-
Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]
-
Title: What is the importance of metabolic stability in drug design? Source: Patsnap Synapse URL: [Link]
-
Title: Metabolic Stability and Metabolite Analysis of Drugs Source: Creative Diagnostics URL: [Link]
-
Title: Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery Source: American Pharmaceutical Review URL: [Link]
-
Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]
-
Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: PMC URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]
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Structural, Synthetic, and Pharmacological Divergence: H-p-Fluoro-Phe-OEt·HCl vs. Canonical L-Phenylalanine
Executive Summary
This technical guide delineates the critical differences between H-p-Fluoro-Phe-OEt·HCl (Ethyl 4-fluoro-L-phenylalaninate hydrochloride) and canonical L-Phenylalanine (Phe). While Phe serves as a fundamental building block of biology, H-p-Fluoro-Phe-OEt·HCl is a specialized synthetic precursor designed for medicinal chemistry and peptide engineering. The divergence lies in three distinct vectors: electronic modulation (via the para-fluorine substituent), synthetic reactivity (via C-terminal esterification), and metabolic stability (via blockade of P450-mediated hydroxylation).
Molecular Architecture & Physiochemical Profiling
The transition from canonical Phenylalanine to H-p-Fluoro-Phe-OEt·HCl involves three specific chemical modifications, each imparting distinct properties.
Comparative Data Matrix[1]
| Feature | Canonical L-Phenylalanine | H-p-Fluoro-Phe-OEt·HCl |
| Formula | ||
| Mol.[1][2] Weight | 165.19 g/mol | 247.69 g/mol |
| Electronic State | Zwitterionic at neutral pH | Cationic ammonium salt (Non-zwitterionic) |
| Solubility | Moderate in | High in |
| Ring Electronics | Electron-rich (Quadrupole: -) | Electron-deficient (Inductive withdrawal by F) |
| Metabolic Fate | Hydroxylation to Tyrosine (via PAH) | Metabolically stable at para-position |
| pKa ( | ~9.13 | ~8.9 (Slightly reduced due to inductive effect) |
The Fluorine Effect (Bioisosterism)
The substitution of Hydrogen (Van der Waals radius
-
Steric Mimicry: Fluorine is the smallest halogen, allowing the molecule to fit into most native Phenylalanine binding pockets without steric clash.
-
Electronic Withdrawal: Fluorine is the most electronegative element (3.98 Pauling scale). It withdraws electron density from the phenyl ring via the
-bond (inductive effect). This reduces the electron density of the -cloud, fundamentally altering - stacking interactions . While Phe prefers T-shaped stacking with electron-poor rings, p-Fluoro-Phe prefers stacking with electron-rich rings due to its inverted quadrupole moment [1].
The Ester & Salt Effect (Synthetic Handle)
Canonical Phe exists as a zwitterion (
-
Ethyl Ester (OEt): Caps the C-terminus, removing the negative charge and preventing potential side reactions (e.g., self-polymerization) during peptide coupling.
-
Hydrochloride (HCl): Protonates the amine, ensuring the reagent is a stable solid that resists oxidation and diketopiperazine formation on the shelf.
Synthetic Utility & Reactivity[1][4]
In drug development, H-p-Fluoro-Phe-OEt·HCl is rarely the final drug; it is a building block . Its structure dictates specific handling protocols different from free Phenylalanine.
Peptide Coupling Workflow
Unlike free Phe, which requires N-protection (e.g., Fmoc/Boc) before use as a C-terminal residue, H-p-Fluoro-Phe-OEt·HCl is "C-protected" by definition. It is designed to be the amine component in a coupling reaction.
Mechanism:
-
Neutralization: The HCl salt must be neutralized in situ (using DIPEA or NMM) to liberate the nucleophilic free amine.
-
Acylation: The free amine attacks the activated carboxylic acid of the incoming amino acid.
Visualization: Structural & Synthetic Hierarchy
Figure 1: Structural divergence mapping the transition from natural substrate to synthetic reagent.
Pharmacokinetic & Pharmacodynamic Implications
Once the ethyl ester is hydrolyzed (or if the residue is incorporated into a peptide drug), the para-fluorophenylalanine moiety exerts profound pharmacological effects.
Metabolic Blockade (The "Fluorine Wall")
The primary clearance pathway for Phenylalanine is hydroxylation at the para-position by Phenylalanine Hydroxylase (PAH) to form Tyrosine.
-
C-H Bond Energy: ~98 kcal/mol (Labile).
-
C-F Bond Energy: ~116 kcal/mol (Stable).
-
Outcome: The C-F bond is too strong for the P450-type iron-oxo species to cleave. This "metabolic blocking" significantly extends the half-life (
) of peptide drugs containing this residue [2].
Visualization: Metabolic Fate
Figure 2: The "Fluorine Wall" effect preventing oxidative metabolism.
Experimental Protocols
Protocol A: C-Terminal Deprotection (Saponification)
Context: If you need the free acid form (
Reagents:
-
H-p-Fluoro-Phe-OEt·HCl (1.0 eq)
-
Lithium Hydroxide (LiOH) or NaOH (2.0 - 3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve H-p-Fluoro-Phe-OEt·HCl in the THF/Water mixture. The solution should be clear.
-
Hydrolysis: Add LiOH (dissolved in minimal water) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water) or LC-MS. The ester peak (M+29 mass shift) should disappear.
-
Workup: Acidify carefully to pH ~3-4 using 1M HCl.
-
Isolation: Extract with Ethyl Acetate (if lipophilic enough) or lyophilize the aqueous layer directly if the zwitterion is water-soluble (common for amino acids).
-
Validation: Verify by
-NMR. The ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) must be absent.
Protocol B: Standard Coupling (Reagent Use)
Context: Using H-p-Fluoro-Phe-OEt·HCl as the amine component to build a dipeptide (e.g., Boc-Ala-p-F-Phe-OEt).
Step-by-Step:
-
Activation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and coupling agent (e.g., HATU, 1.1 eq) in dry DMF. Add DIPEA (1.0 eq) to activate the acid. Stir for 5 mins.
-
Neutralization: In a separate vial, dissolve H-p-Fluoro-Phe-OEt·HCl (1.0 eq) in DMF. Add DIPEA (2.0 - 2.5 eq). Note: You need extra base to neutralize the HCl salt.
-
Coupling: Add the amine solution to the activated acid solution.
-
Monitoring: Stir for 2-4 hours. Monitor consumption of the amine by Ninhydrin stain (will go from positive to negative).
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. Link
-
PubChem. (2024). p-Fluorophenylalanine Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). 4-Fluoro-L-phenylalanine ethyl ester hydrochloride Product Specification. Link
Sources
Methodological & Application
Hydrolysis conditions for H-P-Fluoro-phe-oet HCl ester protection group
Abstract & Strategic Overview
This application note details the optimized conditions for the hydrolysis of H-p-Fluoro-Phe-OEt·HCl (Ethyl 4-fluoro-L-phenylalaniate hydrochloride) to its free acid form, H-p-Fluoro-Phe-OH .
While ester hydrolysis is a standard transformation, the presence of the para-fluorine atom on the phenyl ring introduces specific electronic effects. The electron-withdrawing nature of the fluorine atom slightly increases the acidity of the
This guide prioritizes Lithium Hydroxide (LiOH) mediated saponification due to the lithium cation's lower Lewis acidity compared to sodium or potassium, resulting in milder reaction conditions and higher enantiomeric retention.
Chemical Mechanism & Critical Considerations
Reaction Mechanism (Saponification)
The reaction proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. This intermediate collapses to expel the ethoxide ion, yielding the carboxylate salt.
Stoichiometry Note: The starting material is an HCl salt (
-
1st Equivalent of Base: Neutralizes the ammonium salt (
). -
2nd Equivalent of Base: Hydrolyzes the ester (
). -
Excess: A slight excess (0.2–0.5 eq) drives kinetics.
Critical Risk Factors
| Factor | Risk | Mitigation Strategy |
| Fluorine Substitution | The p-F group withdraws electrons, stabilizing the enolate intermediate, which increases racemization risk. | Maintain temperature at 0°C . Use LiOH instead of NaOH/KOH. |
| Solubility (Isoelectric Point) | The product H-p-Fluoro-Phe-OH is a zwitterion with low solubility at its pI (~5.5). | Careful pH adjustment during workup is required to precipitate the product or keep it in solution for extraction. |
| Defluorination | Rare under mild conditions, but possible with extreme heat or strong nucleophiles. | Avoid reflux; monitor reaction by F-NMR if available. |
Experimental Protocol: LiOH-Mediated Hydrolysis
Objective: Cleavage of the ethyl ester with >98% retention of chirality.
Materials
-
Substrate: H-p-Fluoro-Phe-OEt·HCl (MW: ~247.69 g/mol )
-
Reagent: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)
-
Solvent System: THF / Water (3:1 v/v)[1]
-
Quenching: 1M HCl
-
Analysis: TLC (SiO₂, MeOH/DCM), HPLC
Step-by-Step Procedure
-
Preparation (0 min):
-
Dissolve 1.0 mmol of H-p-Fluoro-Phe-OEt·HCl in 6 mL THF and 2 mL Water .
-
Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
-
Saponification (10 min):
-
Dissolve 2.5 mmol (2.5 equivalents) of LiOH·H₂O in 2 mL of Water .
-
Why 2.5 eq? 1.0 eq neutralizes the HCl; 1.0 eq performs hydrolysis; 0.5 eq ensures completion.
-
Add the LiOH solution dropwise to the reaction mixture at 0°C.
-
Critical: Rapid addition can create local hot spots of high pH, causing racemization.
-
-
Reaction Monitoring (1–3 hours):
-
Allow the mixture to warm naturally to Room Temperature (20–25°C) .
-
Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the ester spot (high R_f) and appearance of the baseline acid spot.
-
-
Workup & Isolation (End):
-
Option A (Precipitation - Preferred for Zwitterion):
-
Evaporate THF under reduced pressure (Rotavap, <40°C).
-
Cool the remaining aqueous layer to 0°C.
-
Carefully adjust pH to ~5.5 (the isoelectric point) using 1M HCl.
-
The free amino acid H-p-Fluoro-Phe-OH should precipitate as a white solid. Filter and wash with cold water and Et₂O.
-
-
Option B (Isolation as HCl Salt):
-
Evaporate THF.
-
Acidify aqueous layer to pH 1 using 1M HCl.
-
Extract with EtOAc (to remove non-polar impurities; the product stays in water).
-
Lyophilize the aqueous layer to obtain H-p-Fluoro-Phe-OH·HCl.
-
-
Alternative Protocol: Acid Hydrolysis
Use Case: If the substrate is extremely sensitive to base-catalyzed racemization.
-
Dissolve substrate in 10% HCl or 2M H₂SO₄ .
-
Heat to reflux for 1–2 hours.
-
Note: While this prevents base-catalyzed racemization, the harsh thermal conditions can sometimes degrade the fluorinated ring or cause other side reactions. This is a secondary option.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (D₂O/DCl) | Loss of ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm). Presence of aromatic F-Phe signals.[2] |
| Purity | HPLC (C18 Column) | >98% Area Under Curve. |
| Chirality | Chiral HPLC (e.g., Crownpak or Chiralpak) | >99% ee (Enantiomeric Excess). Compare against racemic standard. |
Process Visualization (Workflow)
Figure 1: Optimized workflow for the saponification of H-p-Fluoro-Phe-OEt·HCl, highlighting critical decision points and pH adjustments.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester deprotection conditions).
-
BenchChem. (2025).[1] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. (General protocol for LiOH saponification).
-
Haufe, G., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. (Discusses racemization risks in fluorinated amino acids).
-
Common Organic Chemistry. (2024). Ester Hydrolysis: LiOH Conditions. (Practical guide for stoichiometry and solvent systems).
Sources
Using H-P-Fluoro-phe-oet HCl as a building block in medicinal chemistry
[1]
Executive Summary
H-p-Fluoro-Phe-OEt HCl (Ethyl 4-fluorophenylalaninate hydrochloride) represents a high-value building block in modern medicinal chemistry, particularly for peptidomimetic drug design. This application note details the strategic incorporation of this fluorinated amino acid derivative to enhance metabolic stability, modulate lipophilicity, and serve as a
The guide provides validated protocols for handling the hydrochloride salt, performing efficient amide couplings, and leveraging the "Fluorine Effect" to block CYP450-mediated oxidation at the para-phenyl position.
Strategic Rationale: The "Fluorine Effect"[2][3]
Metabolic Blockade
The primary utility of substituting Phenylalanine with 4-Fluoro-Phenylalanine is the blockade of metabolic clearance. The cytochrome P450 (CYP450) superfamily typically metabolizes aromatic rings via hydroxylation at the para position (the most sterically accessible site).
-
Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative attack.
-
Outcome: Extended half-life (
) of the parent scaffold.
Physicochemical Modulation
-
Lipophilicity: The ethyl ester and fluorine substitution collectively increase
, enhancing membrane permeability compared to the native amino acid. -
Electronic Effects: Fluorine is highly electronegative, lowering the
of the neighboring amine (in the free base form) and altering the -electron distribution of the aromatic ring, which can strengthen stacking interactions with target proteins.
NMR Reporter
The fluorine atom serves as a sensitive, background-free NMR probe. Incorporation of H-p-Fluoro-Phe-OEt allows researchers to monitor ligand binding events or conformational changes in real-time without bulky fluorescent tags.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | Ethyl 4-fluorophenylalaninate hydrochloride |
| Common Abbreviation | H-p-Fluoro-Phe-OEt |
| Molecular Weight | ~247.69 g/mol (Salt form) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in |
| Storage | Hygroscopic; Store at +2°C to +8°C under desiccated conditions. |
Critical Handling Note: As a hydrochloride salt, the amine is protonated (
Experimental Protocols
Protocol A: In Situ Neutralization & Peptide Coupling
Objective: Efficiently couple H-p-Fluoro-Phe-OEt HCl to a carboxylic acid scaffold (R-COOH) using HATU activation.
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
H-p-Fluoro-Phe-OEt HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or DMF/
(1:1)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (
concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature (RT) for 5–10 minutes to form the activated ester (O-At ester). -
Salt Neutralization: In a separate vial, dissolve H-p-Fluoro-Phe-OEt HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0–2.5 equiv). Note: Ensure the solution is basic (
on wet pH paper). -
Coupling: Add the neutralized amino ester solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT under nitrogen atmosphere. Monitor by TLC or LC-MS. (Typical reaction time: 1–4 hours).
-
Work-up:
Validation Check:
-
LC-MS: Look for Mass
. The ethyl ester adds mass +28 vs the acid. The Fluorine atom does not change the dominant isotope pattern significantly but verify exact mass. -
NMR: Should show a singlet around
to (referenced to ).
Protocol B: Ester Hydrolysis (Saponification)
Objective: Remove the ethyl protection group to reveal the free carboxylic acid for subsequent coupling or biological testing.
Reagents:
-
Coupled Scaffold (R-CONH-CH(Bn-F)-COOEt)
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
Step-by-Step Procedure:
-
Dissolve the ester substrate in THF.[4][5] Cool to 0°C.[2][3]
-
Add
dissolved in water dropwise. -
Allow to warm to RT and stir. (Ethyl esters hydrolyze slower than methyl esters; expect 2–6 hours).
-
Acidification: Carefully acidify to
using . Caution: Do not use strong mineral acids at high temperatures to avoid amide hydrolysis. -
Extraction: Extract the free acid into EtOAc or DCM.
Visualizing the Workflow & Mechanism
Diagram 1: Metabolic Stability Mechanism
This diagram illustrates how the Fluorine atom blocks the CYP450 oxidation pathway compared to native Phenylalanine.
Caption: Comparative metabolic fate. The C-F bond prevents para-hydroxylation, significantly extending the scaffold's biological half-life.
Diagram 2: Synthetic Workflow
The logical flow from the raw salt material to the final bioactive scaffold.
Caption: Step-by-step synthetic pathway from the hydrochloride salt building block to the final deprotected therapeutic candidate.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][3][6] Chemical Reviews, 109(6), 2455-2504.
-
Wickremsinhe, E. R., et al. (2014). Fluorinated Phenylalanine Derivatives: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Ethyl Ester Hydrochlorides.
-
Chem-Impex Int'l. (2024). 4-Fluoro-L-phenylalanine methyl ester hydrochloride Product Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. peptide.com [peptide.com]
- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
Application Note: Neutralization & Isolation of H-p-Fluoro-Phe-OEt Free Base
Executive Summary
This application note details the protocol for converting Ethyl 4-fluorophenylalaninate hydrochloride (H-p-Fluoro-Phe-OEt
Critical Warning: The free base of amino acid esters is thermodynamically unstable. Upon isolation, it is prone to intermolecular condensation (forming diketopiperazines) and hydrolysis. This protocol prioritizes just-in-time preparation and mild conditions to prevent racemization of the
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
The fluorine atom at the para position introduces unique electronic effects compared to standard Phenylalanine. The electron-withdrawing nature of fluorine lowers the pKa of the ammonium group slightly, facilitating deprotonation, but also increases the acidity of the
Table 1: Physicochemical Properties
| Property | Data |
| Compound Name | Ethyl 4-fluorophenylalaninate hydrochloride |
| Common Abbr. | H-p-Fluoro-Phe-OEt |
| CAS Number | 1534-90-3 |
| Molecular Weight | 247.69 g/mol (Salt) / 211.23 g/mol (Free Base) |
| Appearance | White crystalline powder |
| Solubility (Salt) | Water, Methanol, DMSO |
| Solubility (Free Base) | Ethyl Acetate, Dichloromethane (DCM), Chloroform |
| pKa ( | ~7.0 (Estimated; slightly lower than Phe due to F-substitution) |
Protocol A: Biphasic Isolation (Free Base Preparation)
Purpose: Use this method when the free amine must be isolated as a discrete intermediate (e.g., for reductive amination or reaction with sensitive electrophiles incompatible with tertiary amine salts).
Reagents:
-
H-p-Fluoro-Phe-OEt
HCl[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO
) -
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na
SO )
Step-by-Step Methodology
-
Dissolution: Suspend the H-p-Fluoro-Phe-OEt
HCl salt (1.0 equiv) in Ethyl Acetate (10 mL per gram of salt).-
Note: The salt may not fully dissolve initially. This is normal.
-
-
Neutralization: Add an equal volume of Saturated Aqueous NaHCO
to the suspension. -
Partitioning: Vigorously stir or shake the biphasic mixture for 5–10 minutes until the solid salt disappears and two clear layers form.
-
Observation: The free base migrates into the organic layer.
-
-
Separation: Transfer to a separatory funnel. Collect the organic (upper) layer.
-
Optional: Re-extract the aqueous layer once with fresh EtOAc to maximize yield.
-
-
Washing: Wash the combined organic phase with Brine (1x) to remove residual water and inorganic salts.
-
Drying: Dry the organic phase over anhydrous Na
SO for 10 minutes. Filter off the desiccant. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 30°C .
-
Critical: Do not heat above 30°C. High heat promotes diketopiperazine formation.
-
-
Storage: Use immediately. If storage is necessary, keep at -20°C under Argon/Nitrogen.
Workflow Diagram (Method A)
Figure 1: Biphasic isolation workflow for H-p-Fluoro-Phe-OEt free base.
Protocol B: In-Situ Neutralization (One-Pot)
Purpose: Preferred for peptide coupling (amide bond formation). Eliminates the isolation step, reducing the risk of degradation.
Reagents:
-
H-p-Fluoro-Phe-OEt
HCl[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Coupling Partner (Carboxylic Acid)
-
Coupling Agent (e.g., HATU, EDC, T3P)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: DMF or DCM
Step-by-Step Methodology
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Coupling Agent (1.0–1.1 eq) in the solvent.
-
Activation: Add the first portion of base (1.0 eq) to activate the acid (if using uronium/phosphonium reagents like HATU). Stir for 2–5 minutes.
-
Addition: Add H-p-Fluoro-Phe-OEt
HCl salt (1.0–1.2 eq) directly to the reaction vessel. -
Neutralization: Immediately add the second portion of base (1.0–2.0 eq).
-
Stoichiometry Check: You need 1.0 eq of base specifically to neutralize the HCl salt, plus the amount required for the coupling reaction. Total base is usually 2.0–3.0 eq.
-
-
Reaction: Allow the reaction to proceed. The tertiary amine salt (DIPEA
HCl) remains in solution and is removed during the workup.
Quality Control & Troubleshooting
Verification of Free Base
To confirm successful neutralization (Method A), perform a standard NMR check in CDCl
-
Shift Indicator: The
-proton (chiral center) of the HCl salt typically appears downfield (shifted by the ammonium). Upon neutralization, this proton signal will shift upfield. -
Absence of HCl: The broad ammonium protons (
) at 8.0–9.0 ppm will disappear, replaced by a smaller amine signal ( ) typically around 1.5–2.0 ppm (variable).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Product stayed in aqueous phase. | Check pH of aqueous layer.[4] If < 8, add more NaHCO |
| Emulsion Formation | Vigorous shaking with DCM. | Use EtOAc instead of DCM. Add solid NaCl to break the emulsion. |
| Racemization | Exposure to strong base or heat. | Use NaHCO |
| Dimerization (DKP) | Free base stored too long. | Use "In-Situ" method (Protocol B) whenever possible. |
References
- Bachem. (n.d.). Handling of Amino Acid Derivatives. General protocols for peptide synthesis and amino acid ester handling.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Application Notes: Microwave-Assisted Synthesis of H-p-Fluoro-Phe-OEt HCl
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptides.[1][2] Fluorinated amino acids, in particular, have garnered significant attention due to their ability to modulate properties such as metabolic stability, binding affinity, and hydrophobicity.[2][3] L-p-Fluorophenylalanine ethyl ester hydrochloride (H-p-Fluoro-Phe-OEt HCl) is a key building block in this arena, serving as a precursor for the synthesis of complex peptides and other pharmaceutical agents.[4][5]
This application note provides a detailed protocol for the synthesis of H-p-Fluoro-Phe-OEt HCl via a microwave-assisted Fischer-Speier esterification. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[6][7][8] These benefits stem from the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10][11]
Principles of Microwave-Assisted Synthesis
Microwave chemistry leverages the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[9][12] This process, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[9][10]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the reaction mixture.[9][10]
-
Ionic Conduction: If ions are present, they will migrate in the presence of the electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[9][11]
This direct and volumetric heating is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[10][11] The key advantages of MAOS include:
-
Accelerated Reaction Rates: The rapid and efficient heating often leads to a dramatic reduction in reaction times, from hours to mere minutes.[6][7]
-
Higher Yields and Purity: Uniform heating minimizes the formation of byproducts that can result from localized overheating or prolonged reaction times.[6][8]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure ensures high reproducibility.[6]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[6][13]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[12][13][14]
Experimental Protocol: Synthesis of H-p-Fluoro-Phe-OEt HCl
This protocol details the acid-catalyzed esterification of L-p-fluorophenylalanine in ethanol, facilitated by microwave irradiation.
Materials and Equipment
| Material/Equipment | Specifications |
| L-p-Fluorophenylalanine | ≥98% purity |
| Ethanol (EtOH) | Anhydrous, ≥99.5% |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% |
| Diethyl Ether | Anhydrous |
| Microwave Synthesis Reactor | Capable of controlled temperature and pressure |
| Magnetic Stirrer and Stir Bars | |
| Standard Glassware | Round-bottom flasks, condensers, etc. |
| Rotary Evaporator | |
| Filtration Apparatus | Buchner funnel, filter paper |
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of H-p-Fluoro-Phe-OEt HCl.
Step-by-Step Procedure
-
Reagent Preparation: In a suitable microwave reactor vial equipped with a magnetic stir bar, add L-p-fluorophenylalanine (1.0 g, 5.46 mmol).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to the vial. Stir the suspension.
-
Acid Catalyst Addition: Cool the vial in an ice bath to 0°C. Slowly add thionyl chloride (0.8 mL, 10.92 mmol) dropwise to the stirred suspension.
-
Rationale: Thionyl chloride reacts with ethanol in situ to generate HCl gas and ethyl sulfite, which acts as the acid catalyst for the esterification. This method avoids the direct use of corrosive HCl gas.[15] The reaction is exothermic, so slow addition at 0°C is crucial for safety and to prevent unwanted side reactions.
-
-
Microwave Irradiation: Securely cap the reaction vial and place it in the microwave synthesis reactor. Irradiate the mixture at 100°C for 15 minutes.
-
Rationale: Microwave heating rapidly brings the reaction mixture to the target temperature, significantly accelerating the esterification process compared to conventional refluxing which can take several hours.[4][15] The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further increasing the reaction rate.[10]
-
-
Work-up and Isolation: a. After the reaction is complete, allow the vial to cool to room temperature. b. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting crude oil/solid, add anhydrous diethyl ether (30 mL) and stir or sonicate to induce precipitation of the hydrochloride salt. d. Collect the white solid product by vacuum filtration, washing with two portions of cold anhydrous diethyl ether (10 mL each). e. Dry the product under high vacuum to yield L-p-fluorophenylalanine ethyl ester hydrochloride.
Purification and Characterization
The crude product is often of high purity.[16] If necessary, recrystallization can be performed by dissolving the product in a minimum amount of warm ethanol followed by the slow addition of anhydrous diethyl ether.[17]
Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl ester group and the aromatic protons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values.
Applications in Research and Drug Development
H-p-Fluoro-Phe-OEt HCl and its derivatives are valuable tools in several areas of research:
-
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), where the incorporation of fluorinated amino acids can enhance the stability and biological activity of peptides.[3][5] Microwave-assisted SPPS has been shown to be particularly effective for coupling hindered or non-natural amino acids.[1][18]
-
Drug Development: The unique properties conferred by the fluorine atom make this compound a valuable starting material for the synthesis of novel therapeutic agents.[2][5]
-
Enzyme Inhibitors: Fluorinated amino acids play a crucial role in the design of potent enzyme inhibitors.[2]
Logical Flow of Synthesis
Sources
- 1. biotage.com [biotage.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ajrconline.org [ajrconline.org]
- 12. ijper.org [ijper.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Isolation of H-p-Fluoro-Phe-OEt · HCl
Subject: Optimization of Purification Protocols for Ethyl 4-fluorophenylalaninate Hydrochloride
CAS Registry Number: 1534-90-3 (Generic/Isomer specific variants may apply)
Chemical Formula:
Introduction
Welcome to the technical support hub for H-p-Fluoro-Phe-OEt
However, its purification presents unique challenges. As an amino acid ester salt, it is prone to oiling out during crystallization and hydrolysis if exposed to moisture. This guide synthesizes field-proven methodologies to ensure you achieve high purity (>98%) and optimal yield.
Module 1: The Core Purification Protocol (Recrystallization)
The industry-standard method for purifying this intermediate is solvent/anti-solvent recrystallization . We recommend the Ethanol/Diethyl Ether system due to the high solubility differential.
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute ethanol (EtOH).
-
Technical Note: If the solution is colored (yellow/orange), add activated carbon, boil for 5 minutes, and filter while hot through Celite.
-
-
Nucleation: Allow the solution to cool to room temperature. If crystals do not form, scratch the glass vessel to induce nucleation.
-
Anti-Solvent Addition: Add anhydrous Diethyl Ether (
) dropwise with vigorous stirring.-
Ratio: Target a final ratio of roughly 1:5 (EtOH:
). -
Stop Point: Stop adding ether the moment a persistent turbidity (cloudiness) appears.
-
-
Crystallization: Cool the mixture to 0–4°C (ice bath) or -20°C (freezer) for 12–24 hours.
-
Isolation: Filter the white needles under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold anhydrous ether.
Visualizing the Workflow
Figure 1: Decision tree for the standard recrystallization workflow.
Module 2: Troubleshooting Guide
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode. It occurs when the product separates as a second liquid phase before it can organize into a crystal lattice. This is often caused by supersaturation occurring too rapidly or the presence of impurities (unreacted alcohol or water) acting as cosolvents.
Corrective Actions:
-
The "Re-Dissolve" Method: Reheat the mixture until the oil dissolves back into the solution. Add a small amount of pure EtOH (solvent) to move away from the saturation point. Let it cool very slowly (wrap the flask in a towel).
-
The "Seed" Method: If you have a tiny amount of pure crystal from a previous batch, add it to the solution at room temperature before adding the ether.
-
Solvent Swap: If EtOH/Ether fails, switch to Isopropanol (IPA)/Hexane . IPA has a higher boiling point and often promotes better crystal growth for hydrophobic amino acid esters.
Issue 2: "The melting point is lower than expected (<150°C)."
Diagnosis: Melting point depression indicates impurities.
-
Scenario A (Wet): Residual solvent or water.[2] The salt is hygroscopic.[3]
-
Scenario B (Chemical): Presence of free acid (hydrolysis) or unreacted starting material.
Corrective Actions:
-
Dry: Dry the sample in a vacuum desiccator over
or KOH pellets for 24 hours. -
Check pH: Dissolve a small amount in water. The pH should be slightly acidic (~5.0).[4] If it is highly acidic (<3.0), you may have excess HCl trapped in the lattice. If neutral, you may have lost the salt counter-ion.
Issue 3: "The product is turning yellow over time."
Diagnosis: Oxidation of the amine or presence of trace phenols. While the hydrochloride salt is generally stable, the free base is unstable. Corrective Action: Ensure the product is stored as the HCl salt . If you accidentally free-based it during workup (e.g., using bicarbonate washes), re-acidify with HCl in Dioxane/Ether immediately to reform the stable salt.
Module 3: Analytical Validation
Do not rely on appearance alone. Validate your purification using these metrics.
| Test | Acceptance Criteria | Technical Insight |
| HPLC | > 98.0% Area | Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA). The fluorine atom increases retention time relative to non-fluorinated Phe. |
| Integral Match | Confirm the ethyl group signals: Triplet at ~1.2 ppm ( | |
| Single Peak | Distinct singlet around -115 to -120 ppm (vs. | |
| Chloride Content | ~14-15% (w/w) | Perform a silver nitrate titration to confirm stoichiometry of the HCl salt. |
Pathway of Hydrolysis (The Silent Killer)
Moisture is the enemy of ester salts. The diagram below illustrates why storage conditions are critical.
Figure 2: Hydrolysis mechanism. Exposure to moisture reverts the ester to the free acid, ruining the synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Methanol is a stronger solvent. You will need a significantly higher ratio of Ether to induce precipitation, which increases the risk of oiling out. Ethanol is preferred for better yield control.
Q: Why does the protocol specify "Anhydrous" Ether? A: As shown in Figure 2, water drives hydrolysis. Furthermore, water increases the solubility of the salt in the ether phase, leading to yield loss. Always use ACS Grade Anhydrous reagents.
Q: My crude product smells like sulfur. Is this normal?
A: If you used Thionyl Chloride (
-
Fix: Dissolve the crude in a small amount of Methanol and evaporate in vacuo three times. This "co-evaporation" helps strip out residual acidic gases.
References
-
Sigma-Aldrich. Ethyl L-phenylalaninate hydrochloride Product Specification. (Generic analog reference for physical properties). Link
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Authoritative text on esterification and crystallization of amino acids). Link
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[1][5][6][7][8][9] Wiley. (Foundational text for amino acid salt solubility profiles).
-
Santa Cruz Biotechnology. 4-Fluoro-L-phenylalanine ethyl ester hydrochloride Product Data.Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. L-Phenylalanine ethyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
- 7. scielo.br [scielo.br]
- 8. echemi.com [echemi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Resolving Difficult Couplings with Sterically Hindered p-Fluorophenylalanine Derivatives
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating sterically hindered or electronically modified amino acids like p-fluorophenylalanine can present significant challenges. This guide provides in-depth, field-proven troubleshooting strategies and FAQs to help you overcome difficult couplings and achieve high-purity target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling p-Fluorophenylalanine?
While H-p-Fluoro-Phe-OEt HCl is an ethyl ester derivative typically used in solution-phase synthesis, the core challenges arise when incorporating the corresponding Fmoc-p-Fluoro-Phe-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The difficulties stem from two main sources:
-
Steric Hindrance: The bulky benzyl side chain of phenylalanine itself can slow down reaction kinetics, making it difficult for the activated carboxyl group and the N-terminal amine to achieve the necessary orientation for peptide bond formation. This is particularly problematic when coupling to another bulky residue or a secondary amine (like proline).[1][2]
-
Electronic Effects: The fluorine atom at the para position is highly electronegative. This electron-withdrawing effect can decrease the reactivity (nucleophilicity) of the N-terminal amine of the p-fluorophenylalanine residue, making the subsequent coupling step more difficult.[3][4]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing or giving low yields for p-Fluorophenylalanine. What should I do first?
Standard carbodiimide activators like DIC are often insufficient for sterically demanding couplings.[1][5] Your first and most effective step is to switch to a more potent in-situ activating reagent. These reagents convert the amino acid into a more reactive activated species, overcoming the higher energy barrier caused by steric hindrance.
Recommendation: Upgrade your coupling reagent to a modern onium salt.
-
Uronium/Aminium Salts: HATU and its analogues (HCTU , COMU ) are highly effective.[6][7] HATU, in the presence of a base, forms a highly reactive OAt-ester. HOAt not only has a lower pKa than HOBt but also provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction.[7] COMU is an excellent alternative that incorporates the Oxyma Pure leaving group, offering comparable reactivity to HATU with enhanced safety (non-explosive) and solubility.[6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful choices.[8] They are known for high coupling efficiency and low racemization risk.
This fundamental change is often sufficient to drive the reaction to completion.
Q3: I've switched to HATU, but my coupling is still incomplete. What are my next steps?
If a powerful reagent like HATU isn't enough, the issue may lie with reaction conditions or aggregation. The following workflow provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for incomplete peptide couplings.
Detailed Explanation of Steps:
-
Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid.[2][5] This is a highly effective and straightforward method to push difficult reactions to completion.
-
Extend Reaction Time & Increase Concentration: Sterically hindered reactions are slower. Increasing the coupling time from the standard 45-60 minutes to 2-4 hours or even overnight can be beneficial.[5] Additionally, using a higher concentration of reagents (e.g., 0.5 M) increases the probability of molecular interaction.[2]
-
Use Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) uses microwave energy to heat the reaction, efficiently overcoming activation energy barriers.[5] This can dramatically shorten reaction times and improve yields for difficult couplings. COMU is particularly well-suited for microwave applications.[6]
-
Optimize Solvent: Poor solvation of the growing peptide-resin complex can lead to aggregation, which physically blocks the N-terminal amine. N-Methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for challenging sequences.[5]
Q4: I'm concerned about racemization with such forcing conditions. How can I prevent it?
Racemization is a critical concern, especially for amino acids like Phenylalanine.[9] The risk increases with strong bases and high temperatures.
Key Strategies to Minimize Racemization:
-
Use Oxyma Pure: When using a carbodiimide like DIC, always include an additive. While HOBt is standard, Oxyma Pure is superior at suppressing racemization and increases reaction rates.[9] Onium salt reagents like COMU and PyOxim already incorporate an Oxyma-based leaving group.
-
Control Temperature: If not using a microwave, perform the coupling at a lower temperature (e.g., 0°C) to slow the rate of racemization.[9]
-
Minimize Pre-activation Time: The longer an amino acid sits in its activated state before coupling, the higher the chance of forming an oxazolone intermediate that leads to racemization.[10] Add the activation mixture to the resin immediately after it is prepared.
-
Base Stoichiometry: Use the minimum amount of a non-nucleophilic base (like DIPEA) required for the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for onium salt activations.
Q5: What is the acyl fluoride method, and when should I consider it?
For exceptionally challenging couplings where even HATU fails (e.g., coupling to a very hindered N-methyl amine or an α,α-disubstituted amino acid), converting the carboxylic acid to an acyl fluoride is a powerful alternative.[5][11]
Acyl fluorides are highly reactive acylating agents that can overcome extreme steric barriers.[12][13] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[6][11] This method often succeeds where others fail.
Data & Protocols
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Class | Example(s) | Activated Species | Relative Reactivity | Recommended Use Case |
| Carbodiimide | DIC + Oxyma Pure | Oxyma Ester | Moderate | Standard couplings; cost-effective but may be slow. |
| Uronium (HOBt) | HBTU, TBTU | OBt Ester | High | Good for many difficult couplings.[6][7] |
| Uronium (HOAt) | HATU | OAt Ester | Very High | First choice for hindered couplings. [7] |
| Uronium (Oxyma) | COMU | Oxyma Ester | Very High | Excellent, safer alternative to HATU; ideal for MAPS.[6] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt Ester | High / Very High | Effective but can be less stable in solution than uronium salts.[8] |
| Fluorinating | TFFH | Acyl Fluoride | Extremely High | For extremely hindered residues where other methods fail.[6][12] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling with HATU
This protocol is recommended as the primary approach for incorporating Fmoc-p-Fluoro-Phe-OH.
-
Deprotection: Swell the resin in DMF. Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling Activation: In a separate vessel, pre-activate the Fmoc-p-Fluoro-Phe-OH (3 eq. relative to resin loading). Dissolve the amino acid, HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in DMF.
-
First Coupling Reaction: Immediately add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.
-
Wash and Test: Wash the resin with DMF (3 times). Perform a Kaiser test to check for completion. If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to the next cycle.
-
Second Coupling (if needed): If the Kaiser test is positive (beads are blue/purple), repeat steps 3-5 with a fresh solution of activated amino acid.
Caption: Mechanism of HATU-mediated peptide bond formation.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Deprotection & Wash: Perform standard Fmoc deprotection and wash the resin as described in Protocol 1.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected Fmoc-p-Fluoro-Phe-OH (3 equivalents) in anhydrous DCM or DMF. Add TFFH (3 equivalents) and DIPEA (6 equivalents). Allow the mixture to react for 5-10 minutes to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Upon completion, wash the resin thoroughly with DMF and DCM.
References
-
Al-Hourani, B. J., & Popp, B. V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.com. [Link]
-
S. S. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
- Wenschuh, H., et al. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Mycock, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Vang, A., & Blackmond, D. G. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.uniurb.it [people.uniurb.it]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Lipophilicity of L-p-Fluorophenylalanine Ethyl Ester HCl and L-Phenylalanine Ethyl Ester HCl
An In-Depth Guide for Drug Discovery Professionals
In the landscape of modern drug development, the physicochemical properties of candidate molecules are paramount to their ultimate success as therapeutic agents. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of the lipophilicity of two closely related amino acid derivatives: L-p-Fluorophenylalanine ethyl ester hydrochloride (H-P-Fluoro-phe-oet HCl) and L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt HCl). Through a combination of theoretical insights and established experimental protocols, we will explore how the subtle substitution of a single hydrogen atom with fluorine can significantly impact this crucial property.
The Significance of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents.[1][2] This characteristic is a double-edged sword in pharmacology. A sufficient degree of lipophilicity is necessary for a drug to traverse cellular membranes and reach its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[2][3] Therefore, the precise modulation of lipophilicity is a key strategy in medicinal chemistry to optimize a drug's pharmacokinetic and pharmacodynamic properties.[4][5]
The Role of Fluorine in Modulating Lipophilicity
The introduction of fluorine into a drug molecule is a widely used tactic to enhance its properties.[4][6] Despite being the most electronegative element, the substitution of a hydrogen atom with a fluorine atom often leads to an increase in lipophilicity.[3][5][7] This seemingly counterintuitive effect arises from several factors. The C-F bond is highly stable and does not readily participate in hydrogen bonding as an acceptor.[7] Furthermore, the introduction of fluorine can alter the electron distribution and conformation of a molecule, which can in turn influence its interactions with both polar and non-polar environments.[3][8]
The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][4] In the context of our two subject compounds, the para-fluoro substitution on the phenyl ring of H-P-Fluoro-phe-oet HCl is expected to render it more lipophilic than its non-fluorinated counterpart, H-Phe-OEt HCl.
Experimental Determination of Lipophilicity
To empirically compare the lipophilicity of H-P-Fluoro-phe-oet HCl and H-Phe-OEt HCl, two primary experimental methods are widely accepted: the shake-flask method for determining the partition coefficient (Log P) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining a chromatographic hydrophobicity index.[1][2][9][10]
Shake-Flask Method (Log P Determination)
The shake-flask method is considered the "gold standard" for Log P determination due to its direct measurement of the partition coefficient between n-octanol and water.[9][11][12]
-
Preparation of Solutions:
-
Prepare a stock solution of each compound (H-P-Fluoro-phe-oet HCl and H-Phe-OEt HCl) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mM).
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
In a series of vials, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer.
-
Spike each vial with a small, known volume of the stock solution of the test compound.
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Log P is then calculated as the base-10 logarithm of P.
-
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Log P determination using the shake-flask method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster, more high-throughput alternative to the shake-flask method for estimating lipophilicity.[1][13][14] This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
-
System Setup:
-
Utilize an HPLC system with a C18 reversed-phase column.
-
The mobile phase is typically a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
-
Calibration:
-
Inject a series of standard compounds with known Log P values to create a calibration curve.
-
Plot the logarithm of the capacity factor (k') for each standard against its known Log P value. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
-
Sample Analysis:
-
Dissolve H-P-Fluoro-phe-oet HCl and H-Phe-OEt HCl in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.
-
Record the retention time for each compound.
-
-
Lipophilicity Estimation:
-
Calculate the capacity factor for each test compound.
-
Using the calibration curve, determine the experimental Log P value for each compound based on its retention time.
-
Diagram of the RP-HPLC Method Workflow
Caption: Workflow for estimating Log P using the RP-HPLC method.
Expected Results and Interpretation
Based on established principles of medicinal chemistry, it is anticipated that H-P-Fluoro-phe-oet HCl will exhibit a higher Log P value and a longer retention time in RP-HPLC compared to H-Phe-OEt HCl.
| Compound | Predicted Log P | Predicted RP-HPLC Retention Time |
| H-Phe-OEt HCl | Lower | Shorter |
| H-P-Fluoro-phe-oet HCl | Higher | Longer |
The higher lipophilicity of the fluorinated compound can be attributed to the factors discussed earlier, namely the properties of the C-F bond and its influence on the overall molecular characteristics. This increased lipophilicity could translate to enhanced membrane permeability and potentially altered interactions with biological targets.
Conclusion
The comparative analysis of H-P-Fluoro-phe-oet HCl and H-Phe-OEt HCl provides a clear illustration of the profound impact of fluorination on molecular lipophilicity. For researchers and drug development professionals, understanding and experimentally verifying these differences is crucial for the rational design of new therapeutic agents with optimized ADME properties. The methodologies outlined in this guide offer robust and reliable approaches to quantify these differences, enabling more informed decision-making in the early stages of drug discovery. The strategic incorporation of fluorine remains a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates to enhance their therapeutic potential.
References
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC. (n.d.). Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? - Quora. (2020, March 24). Retrieved from [Link]
-
Roles of Fluorine in Drug Design and Drug Action | Bentham Science Publishers. (2019, October 1). Retrieved from [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis. (2008, October 4). Retrieved from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. (2025, February 17). Retrieved from [Link]
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). Retrieved from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). Retrieved from [Link]
Sources
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Peptides Containing H-p-Fluoro-Phe-OEt HCl
[1]
Executive Summary: The Fluorine Effect in Peptidomimetics
H-p-Fluoro-Phe-OEt HCl (L-4-Fluorophenylalanine ethyl ester hydrochloride) represents a critical class of non-canonical amino acid building blocks designed to overcome the two primary failures of native peptide therapeutics: rapid proteolytic degradation and poor membrane permeability .[1]
This guide objectively compares peptides incorporating this fluorinated, esterified residue against their native L-Phenylalanine (Phe) counterparts.[1] The integration of a fluorine atom at the para position of the phenyl ring, combined with C-terminal ethyl esterification, creates a synergistic "shielding" effect. This modification fundamentally alters the peptide's electronic landscape, enhancing metabolic stability against chymotrypsin-like proteases while simultaneously increasing lipophilicity for improved cellular uptake.[1]
Chemical Profile & Structural Rationale[1][2][3][4]
To understand the biological divergence, we must first establish the physicochemical baseline.[1] The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) is sterically conservative but electronically transformative.[1]
Table 1: Physicochemical Comparison (Native vs. Fluorinated Variant)
| Feature | Native H-Phe-OEt | H-p-Fluoro-Phe-OEt (The Product) | Impact on Biological Activity |
| Electronic Nature | Electron-rich aromatic ring | Electron-deficient (due to F electronegativity) | Reduces oxidative metabolism; alters |
| Lipophilicity (LogP) | Moderate | High (+0.2 to +0.5 log units) | Enhanced passive membrane permeability; improved blood-brain barrier (BBB) penetration.[1] |
| C-H Bond Strength | Standard (approx. 98 kcal/mol) | C-F Bond (approx. 116 kcal/mol) | Extreme resistance to metabolic cleavage at the ring.[1] |
| pKa of Amine | ~9.1 | ~8.9 (Slightly lower) | Subtle effect on coupling efficiency during synthesis; minimal effect on physiological charge.[1] |
| Protease Recognition | High affinity substrate for Chymotrypsin | Low affinity / Inhibitory | Primary Advantage: Steric and electronic repulsion of catalytic triads in proteases.[1] |
Biological Activity Comparison
A. Metabolic Stability (Proteolytic Resistance)
The most significant biological advantage of H-p-Fluoro-Phe-OEt containing peptides is their resistance to Chymotrypsin .[1]
-
Mechanism: Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Trp, Tyr).[1] It relies on cation-
interactions to stabilize the substrate in the hydrophobic pocket. -
The Fluorine Blockade: The strong electron-withdrawing nature of the para-fluorine atom depletes the
-electron density of the phenyl ring. This weakens the cation- interaction required for the enzyme to "grip" the substrate, effectively rendering the peptide "invisible" or highly resistant to the protease.
Experimental Data Trend:
Studies consistently show that replacing Phe with 4-F-Phe extends the plasma half-life (
B. Receptor Binding Affinity ( - Stacking)
Contrary to the assumption that modification harms binding, 4-F-Phe often maintains or enhances potency.[1]
-
Context: Many G-Protein Coupled Receptors (GPCRs) utilize aromatic cages for ligand recognition.[1]
-
Performance: The quadrupole moment of the fluorinated benzene ring is reversed compared to benzene.[1] This allows for tighter "edge-to-face"
- stacking interactions with electron-rich residues (like Tyr or Trp) in the receptor binding pocket.[1] -
Result: In thrombin inhibitors and GLP-1 analogs, 4-F-Phe substitutions have demonstrated
values equipotent to or lower (better) than native sequences.[1]
C. Membrane Permeability (The Ethyl Ester Factor)
The "OEt" (ethyl ester) moiety is crucial for cellular assays .[1]
-
Prodrug Capability: The free acid (H-p-Fluoro-Phe-OH) is zwitterionic and poorly permeable.[1] The ethyl ester masks the carboxylate negative charge, significantly boosting passive diffusion through lipid bilayers.[1]
-
Intracellular Action: Once inside the cell, non-specific esterases hydrolyze the ethyl ester, releasing the active fluorinated peptide/amino acid.
Visualizing the Mechanism
The following diagram illustrates the parallel processing of Native vs. Fluorinated peptides in a biological system, highlighting the "Survival Pathway" of the fluorinated variant.
Figure 1: Comparative biological fate. The fluorinated peptide evades proteolytic capture and successfully permeates the membrane to reach the target.
Experimental Protocols (Self-Validating Systems)
To objectively verify the performance of H-p-Fluoro-Phe-OEt containing peptides, use the following standardized assays.
Protocol A: Enzymatic Stability Assay (Chymotrypsin Challenge)
Purpose: Quantify the resistance conferred by the 4-Fluoro substitution.[1]
-
Preparation:
-
Incubation:
-
Mix peptide stock with enzyme solution at a 1:10 ratio.[1]
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench: Immediately add an equal volume of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.[1]
-
-
Analysis (HPLC/MS):
-
Calculation:
Protocol B: Competitive Binding Assay (Generic)
Purpose: Confirm that fluorination does not disrupt receptor recognition.[1]
References
-
Impact of Fluorin
-
Fluorin
-
Conformational Analysis of Fluorin
-
Chemical Properties of H-p-Fluoro-Phe-OEt HCl
-
Therapeutic Applications of Fluorin
Sources
- 1. 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | C9H11ClFNO2 | CID 16213123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-P-FLUORO-PHE-OET HCL | 1534-90-3 [chemicalbook.com]
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- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Analysis Methods for H-p-Fluoro-phe-oet HCl Enantiomeric Excess
An expert guide to the chiral analysis of H-p-Fluoro-phe-oet HCl, offering a comparative overview of HPLC, SFC, and CE methodologies for determining enantiomeric excess. This document provides detailed, step-by-step protocols, performance data, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical technique.
The stereochemical identity of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. For chiral molecules such as H-p-Fluoro-phe-oet HCl (p-Fluoro-D-phenylalanine ethyl ester hydrochloride), the biological activity, pharmacokinetic profile, and potential toxicity can be intrinsically linked to a specific enantiomer. Consequently, the development of robust, accurate, and efficient analytical methods to determine enantiomeric excess (e.e.) is not merely a technical exercise but a regulatory and safety imperative.[1][2]
This guide provides a comprehensive comparison of the primary chromatographic and electrophoretic techniques for the chiral analysis of H-p-Fluoro-phe-oet HCl. We will delve into the mechanistic principles behind each method, present detailed experimental protocols grounded in established practices for similar amino acid derivatives, and offer a clear comparison of their performance characteristics to guide your selection process.
The Scientific Rationale: Why Chiral Separation is Critical
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. However, in the chiral environment of the human body, they interact differently with stereospecific targets like enzymes and receptors. This necessitates their separation and quantification. The choice of analytical technique is therefore a critical decision, impacting everything from high-throughput screening in early discovery to quality control in final product release.[3]
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry. Its robustness, versatility, and the vast library of available chiral stationary phases (CSPs) make it a reliable workhorse.[1] For amino acid esters like H-p-Fluoro-phe-oet HCl, polysaccharide-based CSPs are often the first choice due to their broad applicability.[1]
Mechanism of Separation
The separation on a polysaccharide-based CSP, such as cellulose or amylose derivatives, occurs through a combination of stereospecific interactions. These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential retention times and, thus, separation.[1]
Experimental Protocol: Chiral HPLC
-
Causality: The selection of a Daicel CHIRALPAK® AD-H column is based on its proven success in separating a wide range of aromatic compounds and amino acid derivatives. The normal-phase mobile phase (hexane/isopropanol) provides excellent chiral recognition on this CSP. An amine additive, such as diethylamine (DEA), is crucial for basic compounds like amino acid esters; it acts as a competing base to mask active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[1]
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate a CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase.
-
Mobile Phase: Prepare an isocratic mobile phase of n-hexane:Isopropanol (IPA) at a 90:10 (v/v) ratio, containing 0.1% (v/v) Diethylamine (DEA).
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature of 25°C.
-
Detection: Set the UV detector to a wavelength of 258 nm, which is appropriate for the fluorinated phenyl ring.
-
Sample Preparation: Accurately weigh and dissolve the H-p-Fluoro-phe-oet HCl sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
-
Workflow Diagram: Chiral HPLC Analysis
Caption: A typical experimental workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC. By using supercritical CO2 as the primary mobile phase component, SFC offers faster separations, reduced organic solvent consumption, and often superior resolution.[4][5] This makes it particularly well-suited for high-throughput screening and preparative-scale separations.
Mechanism of Separation
The separation mechanism in SFC is analogous to normal-phase HPLC. The low viscosity and high diffusivity of supercritical CO2 enhance mass transfer kinetics, leading to higher efficiency and speed. An organic co-solvent (modifier), typically an alcohol, is added to modulate analyte retention and selectivity.
Experimental Protocol: Chiral SFC
-
Causality: A particle-size-reduced column (3 µm) is chosen to leverage the high efficiency of SFC. The use of methanol as a co-solvent is standard. The back pressure regulator is essential to maintain the CO2 in its supercritical state. The slightly elevated temperature (40°C) further improves kinetics and reduces viscosity.
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate a CHIRALPAK® AD-3 column (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based SFC column.
-
Mobile Phase: Use Supercritical CO2 as the main mobile phase (A) and Methanol (MeOH) with 0.1% Isopropylamine as the co-solvent (B).
-
Gradient: Run a gradient from 5% to 40% B over 5 minutes.
-
Flow Rate: Set the total flow rate to 3.0 mL/min.
-
Back Pressure: Maintain a constant back pressure of 150 bar.
-
Column Temperature: Set the column oven to 40°C.
-
Detection: Use a UV detector set to 258 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1.0 mg/mL.
-
Injection: Inject 5 µL of the sample.
-
Data Analysis: Process the resulting chromatogram to determine the e.e.
-
Workflow Diagram: Chiral SFC Analysis
Caption: A typical experimental workflow for chiral SFC analysis.
Chiral Capillary Electrophoresis (CE): The High-Resolution Specialist
Chiral CE offers exceptionally high separation efficiency and resolution, often surpassing chromatographic methods. It requires minimal sample and solvent, making it an attractive technique for precious samples or when high sensitivity is paramount.[6][7]
Mechanism of Separation
In chiral CE, a chiral selector is added directly to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with this selector.[7] Because these complexes have different effective mobilities in the applied electric field, they migrate at different velocities, leading to separation. Cyclodextrins and their derivatives are the most common chiral selectors for this purpose.[8][9]
Experimental Protocol: Chiral CE
-
Causality: A low pH buffer (pH 2.5) is used to ensure the analyte, an amine, is fully protonated and positively charged. Sulfated-β-cyclodextrin is chosen as the chiral selector due to its proven effectiveness in separating amino acid derivatives; its negative charge allows for interaction with the positively charged analyte.[8] The detection wavelength is shifted lower (214 nm) to account for the absorbance of the peptide bond in the BGE.
-
Step-by-Step Methodology:
-
Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm i.d., 40 cm total length). Condition the capillary by flushing sequentially with 1 M NaOH, water, and finally the background electrolyte.
-
Background Electrolyte (BGE): Prepare a 100 mM phosphate buffer adjusted to pH 2.5. Add a chiral selector, such as 15 mM sulfated-β-cyclodextrin.
-
Voltage: Apply a separation voltage of 20 kV.
-
Temperature: Maintain the capillary temperature at 25°C.
-
Injection: Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Set the DAD detector to 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
-
Data Analysis: Analyze the resulting electropherogram. The enantiomeric excess is calculated from the corrected peak areas.
-
Logical Relationship Diagram: Chiral CE Analysis
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A Comparative Guide to the Reactivity of H-P-Fluoro-phe-oet HCl and Other Halogenated Phenylalanine Analogs
Introduction: The Significance of Halogenated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone strategy for modulating pharmacological properties. Among these, halogenated amino acids, particularly derivatives of phenylalanine, have garnered significant attention. The introduction of a halogen atom onto the phenyl ring can profoundly influence a molecule's bioactivity, metabolic stability, and binding affinity.[1][2] This is attributed to the unique electronic and steric properties of halogens, which can alter protein-ligand interactions, including the potential for halogen bonding.[3][4]
This guide provides a comprehensive technical comparison of the reactivity of H-p-Fluoro-phe-oet HCl (ethyl p-fluorophenylalaninate hydrochloride) against its other para-halogenated counterparts: the chloro, bromo, and iodo derivatives. We will delve into the fundamental principles governing their differential reactivity in two key classes of reactions pivotal to medicinal chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Through detailed experimental protocols and comparative data analysis, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the strategic use of these valuable synthetic building blocks.
The Unique Nature of the Carbon-Fluorine Bond
Organofluorine compounds hold a special place in medicinal chemistry, with fluorine being present in a significant portion of commercially successful drugs.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, a consequence of the high electronegativity of the fluorine atom and the significant overlap between the carbon and fluorine orbitals.[5] This inherent strength often imparts increased metabolic stability to drug candidates by blocking sites susceptible to oxidative metabolism.[2] However, this same bond strength presents a formidable challenge in synthetic chemistry, as C-F bond activation is notoriously difficult compared to the activation of other carbon-halogen bonds.[5][6] This guide will experimentally benchmark this well-established principle.
Benchmarking Reactivity: A Tale of Two Reaction Classes
To provide a holistic view of the reactivity of these halogenated amino acids, we will examine their performance in two mechanistically distinct and synthetically relevant transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental to modern C-C and C-N bond formation and are initiated by the oxidative addition of an aryl halide to a palladium(0) catalyst.[7][8] The rate of this step is highly dependent on the nature of the carbon-halogen bond.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[9] The mechanism and reactivity trends in SNAr are markedly different from those of palladium-catalyzed reactions.
Experimental Design for Comparative Reactivity Analysis
To ensure an objective and scientifically rigorous comparison, a series of parallel kinetic experiments will be conducted. The ethyl esters of p-fluoro-, p-chloro-, p-bromo-, and p-iodophenylalanine will be subjected to standardized conditions for both a Suzuki-Miyaura cross-coupling reaction and a nucleophilic aromatic substitution with morpholine. The progress of each reaction will be monitored by High-Performance Liquid Chromatography (HPLC) to determine reaction rates.[10][11]
Synthesis of Halogenated Phenylalanine Ethyl Esters
The chloro, bromo, and iodo analogs of H-p-Fluoro-phe-oet HCl are not as commonly available and may require synthesis. A general and reliable method for their preparation is the esterification of the corresponding p-halogenated L-phenylalanine.
Protocol: Synthesis of Ethyl p-Halogenated-L-phenylalaninate Hydrochloride
-
To a suspension of p-halogenated-L-phenylalanine (1.0 equiv.) in absolute ethanol (5-10 mL per gram of amino acid), cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the suspension with stirring for 1-2 hours, or until the solid has completely dissolved.
-
Alternatively, add thionyl chloride (1.2 equiv.) dropwise to the cooled ethanolic suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting amino acid is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallize from ethanol/diethyl ether if necessary to obtain the pure ethyl p-halogenated-L-phenylalaninate hydrochloride.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction will benchmark the reactivity of the C-X bond in the context of oxidative addition to a palladium catalyst.
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
-
Stock Solution Preparation: Prepare stock solutions of each p-halogenated phenylalanine ethyl ester hydrochloride, phenylboronic acid, a suitable palladium precatalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in the chosen solvent system (e.g., toluene/ethanol/water).[12]
-
Reaction Setup: In a series of identical reaction vessels equipped with stir bars, add the palladium catalyst (e.g., 2 mol%), ligand (if necessary), and base (e.g., 2.0 equiv.).
-
Initiation and Sampling: To each vessel, add the phenylboronic acid solution (1.2 equiv.) and then initiate the reaction by adding the aryl halide solution (1.0 equiv.). Start a timer immediately. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench each aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., acetonitrile with a small amount of acid to neutralize the base) and an internal standard.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Develop a method that provides good separation of the starting aryl halide, the biphenyl product, and the internal standard.[10][13]
-
Data Analysis: For each time point, calculate the concentration of the remaining aryl halide relative to the internal standard. Plot the concentration of the aryl halide versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
Expected Reactivity Trend and Mechanistic Rationale
The rate of the Suzuki-Miyaura reaction is generally dictated by the oxidative addition step.[6] The reactivity of the aryl halide in this step follows the trend of decreasing carbon-halogen bond strength:
I > Br > Cl >> F
Therefore, we anticipate the following order of reaction rates: H-p-Iodo-phe-oet > H-p-Bromo-phe-oet > H-p-Chloro-phe-oet > H-p-Fluoro-phe-oet
The C-F bond is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions, often requiring specialized ligands and harsher conditions for activation.[2]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
This experiment will demonstrate the contrasting reactivity of the halogenated phenylalanine derivatives in an SNAr reaction with morpholine.
Caption: Experimental workflow for the kinetic analysis of a nucleophilic aromatic substitution reaction.
Experimental Protocol: Kinetic Analysis of SNAr with Morpholine
-
Stock Solution Preparation: Prepare stock solutions of each p-halogenated phenylalanine ethyl ester hydrochloride, morpholine, a non-nucleophilic base (e.g., K₂CO₃), and an internal standard in a polar aprotic solvent such as DMSO or DMF.[14]
-
Reaction Setup: In a series of identical, sealed reaction vessels, add the aryl halide solution (1.0 equiv.) and the internal standard.
-
Initiation and Sampling: To each vessel, add the morpholine solution (e.g., 2-3 equiv.) and the base (e.g., 2.0 equiv.), and place in a preheated oil bath. Start a timer immediately. At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench each aliquot by diluting it in a mobile phase-like solvent mixture, suitable for HPLC analysis.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection, using a method that separates the starting material from the substituted product and the internal standard.[5]
-
Data Analysis: As with the Suzuki-Miyaura reaction, calculate the concentration of the remaining aryl halide at each time point and plot concentration versus time to determine the initial reaction rate.
Expected Reactivity Trend and Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][15] The stability of this intermediate is enhanced by electron-withdrawing groups. The reactivity of the leaving group in this reaction is counterintuitive and follows the trend:
F > Cl > Br > I
This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The C-X bond is broken in the second, fast step of the reaction, so its strength has less influence on the overall rate.[9] We therefore expect the following order of reaction rates:
H-p-Fluoro-phe-oet > H-p-Chloro-phe-oet > H-p-Bromo-phe-oet > H-p-Iodo-phe-oet
Data Presentation and Interpretation
The kinetic data obtained from the experiments should be tabulated for clear comparison.
Table 1: Comparative Initial Rates for Suzuki-Miyaura Coupling
| Halogen (X) | C-X Bond Energy (kJ/mol) | Relative Initial Rate |
| F | ~485 | (Expected to be very low) |
| Cl | ~397 | (To be determined) |
| Br | ~336 | (To be determined) |
| I | ~272 | (Expected to be highest) |
Table 2: Comparative Initial Rates for Nucleophilic Aromatic Substitution
| Halogen (X) | Electronegativity | Relative Initial Rate |
| F | 3.98 | (Expected to be highest) |
| Cl | 3.16 | (To be determined) |
| Br | 2.96 | (To be determined) |
| I | 2.66 | (Expected to be lowest) |
The results will be graphically represented using a Hammett plot, which correlates reaction rates with the electronic properties of the substituents. This will provide a quantitative measure of the sensitivity of each reaction to the electronic effects of the different halogens.[16]
Conclusion: A Guide for Rational Design
This comparative guide demonstrates the dichotomous reactivity of halogenated phenylalanine derivatives. In palladium-catalyzed cross-coupling reactions, where C-X bond cleavage is paramount, reactivity follows the trend I > Br > Cl >> F. Conversely, in nucleophilic aromatic substitution, where the electrophilicity of the aromatic ring is the dominant factor, the trend is reversed: F > Cl > Br > I.
For the researcher, this has profound implications. If the synthetic strategy involves a cross-coupling reaction, iodo- and bromo-phenylalanine derivatives are the superior choice, offering milder reaction conditions and higher efficiency. H-p-Fluoro-phe-oet HCl, on the other hand, would be exceptionally stable under these conditions, making it an ideal candidate for orthogonal functionalization where the C-F bond is intended to remain intact.
Conversely, if the goal is to introduce a nucleophile onto the aromatic ring via an SNAr reaction, H-p-Fluoro-phe-oet HCl is the most reactive substrate. Its chloro, bromo, and iodo counterparts will be significantly less reactive.
By understanding these fundamental reactivity principles, drug development professionals can strategically select the appropriate halogenated amino acid to achieve their desired synthetic outcomes, enabling the efficient and rational design of novel therapeutics and chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
